Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)

A-Tosyl-(4-Chlorobenzyl) Isocyanide structure
918892-30-5 structure
Product Name:A-Tosyl-(4-Chlorobenzyl) Isocyanide
Numero CAS:918892-30-5
MF:C15H12ClNO2S
MW:305.779281616211
MDL:MFCD04114779
CID:796980
Update Time:2025-06-08

A-Tosyl-(4-Chlorobenzyl) Isocyanide Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
    • (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE
    • 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
    • 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
    • Alpha-Tosyl-(4-chlorobenzyl) isocyanide
    • a-Tosyl-(4-chlorobenzyl) isocyanide
    • (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone
    • OR1748
    • 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)
    • 1-Chloro-4-(isocyano(tosyl)methyl)benzene
    • [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
    • A-Tosyl-(4-Chlorobenzyl) Isocyanide
    • MDL: MFCD04114779
    • Inchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
    • Chiave InChI: OPRPWPBVEQTKNY-UHFFFAOYSA-N
    • Sorrisi: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1

Proprietà calcolate

  • Massa esatta: 305.02800
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3

Proprietà sperimentali

  • PSA: 42.52000
  • LogP: 4.35170

A-Tosyl-(4-Chlorobenzyl) Isocyanide Informazioni sulla sicurezza

A-Tosyl-(4-Chlorobenzyl) Isocyanide Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

A-Tosyl-(4-Chlorobenzyl) Isocyanide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-1g
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
1g
1144.86CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-5g
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
5g
3375.21CNY 2021-07-19
eNovation Chemicals LLC
D508612-1g
a-Tosyl-(4-chlorobenzyl) isocyanide
918892-30-5 97%
1g
$515 2024-05-24
abcr
AB235610-1 g
(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; .
918892-30-5 95%
1g
€271.30 2022-06-11
abcr
AB235610-5 g
(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; .
918892-30-5 95%
5g
€686.80 2022-06-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-1g
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
1g
¥8726.45 2025-04-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-5g
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
5g
¥34958.27 2025-04-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-500mg
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
500mg
¥4800.42 2025-04-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-250mg
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
250mg
¥2841.78 2025-04-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
49R0005-100mg
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
918892-30-5 96%
100mg
¥1853.72 2025-04-11

A-Tosyl-(4-Chlorobenzyl) Isocyanide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  -10 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes
Cui, Huarui; Divakaran, Anand ; Hoell, Zachariah J.; Ellingson, Mikael O.; Scholtz, Cole R.; et al, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  30 min, 0 °C
Riferimento
The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives
Satyam, Killari; Murugesh, V.; Suresh, Surisetti, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  45 min, 0 °C; 45 min, 0 °C
Riferimento
Preparation of imidazolyl-biphenyl compounds as LXR modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  10 min, rt
1.3 Solvents: 1,2-Dimethoxyethane ;  45 min, -5 °C
Riferimento
Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents
Saccoliti, Francesco; Madia, Valentina Noemi; Tudino, Valeria; De Leo, Alessandro; Pescatori, Luca; et al, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Tetrahydrofuran ;  5 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 45 min, 5 - 10 °C
Riferimento
Preparation of imidazolylpyrimidines for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ;  -10 °C; 3 h, -5 °C
1.2 Reagents: Water ;  cooled
Riferimento
Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents
Chaudhary, Anurag; Sharma, P. P.; Bhardwaj, Gautam; Jain, Vaibhav; Bharatam, P. V.; et al, Medicinal Chemistry Research, 2013, 22(12), 5654-5669

Metodo di produzione 7

Condizioni di reazione
Riferimento
Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles
Bi, Xihe ; Wang, Hongwei; Kiran Kumar, Rapolu; Yu, Yang Yu; Zhang, Lin Zhang; et al, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845

A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials

A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd